N-{[(4-acetylphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide
Vue d'ensemble
Description
N-{[(4-acetylphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide, commonly known as AT-101, is a small molecule inhibitor that has gained significant attention in the field of cancer research. AT-101 is a member of the BH3 mimetic drug class, which targets the BCL-2 family of proteins.
Mécanisme D'action
AT-101 works by mimicking the BH3 domain of pro-apoptotic proteins, which binds to anti-apoptotic proteins such as BCL-2, BCL-XL, and MCL-1. By binding to these proteins, AT-101 prevents their interaction with pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. This results in the release of cytochrome c from the mitochondria, which activates caspases and ultimately leads to cell death.
Biochemical and Physiological Effects:
AT-101 has been shown to have significant biochemical and physiological effects in cancer cells. It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins. AT-101 has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. Additionally, AT-101 has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
AT-101 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified in a standard laboratory setup. It has also been extensively studied for its anticancer properties, and its mechanism of action is well understood. However, there are some limitations to using AT-101 in lab experiments. It has been shown to have off-target effects, which can lead to toxicity in normal cells. Additionally, its efficacy in vivo has not been well established, and further studies are needed to determine its safety and efficacy in animal models.
Orientations Futures
There are several future directions for the research on AT-101. One area of research is to study its efficacy in combination with other anticancer drugs, such as chemotherapy and radiation therapy. Another area of research is to study its efficacy in animal models and clinical trials. Additionally, further studies are needed to determine its safety and efficacy in normal cells and to identify potential biomarkers for patient selection. Overall, AT-101 has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for cancer treatment.
Applications De Recherche Scientifique
AT-101 has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in cancer cells by targeting the BCL-2 family of proteins, which are known to play a critical role in cell survival. AT-101 has been tested in various cancer cell lines, including breast cancer, prostate cancer, and leukemia, and has shown promising results in inhibiting tumor growth.
Propriétés
IUPAC Name |
(E)-N-[(4-acetylphenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13(22)15-6-8-16(9-7-15)20-19(25)21-18(23)12-5-14-3-10-17(24-2)11-4-14/h3-12H,1-2H3,(H2,20,21,23,25)/b12-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZBZYHXNDIQDR-LFYBBSHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.